5-Oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride
CAS No.: 2445786-85-4
Cat. No.: VC6537099
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2445786-85-4 |
|---|---|
| Molecular Formula | C8H16ClNO |
| Molecular Weight | 177.67 |
| IUPAC Name | 5-oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO.ClH/c9-5-7-1-2-8(3-4-8)6-10-7;/h7H,1-6,9H2;1H |
| Standard InChI Key | VOKIWVWJAFNXPC-UHFFFAOYSA-N |
| SMILES | C1CC2(CC2)COC1CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a spirocyclic architecture where two rings share a single atom—a defining trait of spiro compounds. The 5-oxaspiro[2.5]octane core consists of a six-membered tetrahydrofuran-like ring (oxygen at position 5) fused to a five-membered cyclopropane ring. The methanamine group at position 6 is protonated as a hydrochloride salt, enhancing its solubility in polar solvents.
Key structural identifiers include:
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IUPAC Name: 5-oxaspiro[2.5]octan-6-ylmethanamine;hydrochloride
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SMILES: C1CC2(CC2)COC1CN.Cl
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InChIKey: VOKIWVWJAFNXPC-UHFFFAOYSA-N
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 177.67 g/mol |
| CAS Registry Number | 2445786-85-4 |
| PubChem CID | 154843171 |
| Solubility | Not publicly available |
The hydrochloride salt form improves stability and handling compared to the free base. Computational models suggest moderate hydrophilicity due to the amine and ether oxygen, though experimental solubility data remain unreported.
Synthesis and Preparation
General Synthetic Strategies
Spirocyclic compounds like 5-oxaspiro[2.5]octan-6-ylmethanamine hydrochloride are typically synthesized via iodocyclization or ring-closing metathesis. A seminal method from Enamine Ltd. involves:
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Lithium Diisopropylamide (LDA)-Mediated Alkylation: Formation of the spiro core through deprotonation and subsequent alkylation of precursor alcohols .
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Reduction with LiAlH: Conversion of intermediate esters or ketones to alcohols .
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Hydrochloride Salt Formation: Treatment with HCl gas or aqueous HCl to precipitate the final product.
Challenges in Synthesis
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Regioselectivity: Controlling the position of the methanamine group requires precise reaction conditions .
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Purification: Column chromatography is often necessary due to byproduct formation .
Research Findings and Challenges
Stability and Solubility Issues
Despite its promise, the compound’s poor aqueous solubility (as inferred from structural analogs) limits bioavailability. Strategies to address this include:
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Prodrug Design: Esterification of the amine group to improve membrane permeability.
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Nanoparticle Formulations: Encapsulation in liposomal carriers to enhance dissolution rates.
Synthetic Scalability
Transitioning from milligram to kilogram-scale production remains problematic due to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume